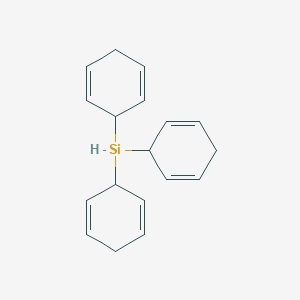

tris(cyclohexa-2,5-dien-1-yl)silane

Description

Historical Context and Evolution of Organosilicon Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org This pioneering work laid the groundwork for future explorations into the nature and reactivity of the silicon-carbon bond. wikipedia.org The early 20th century saw significant contributions from Frederic Kipping, who extensively researched organosilicon compounds and coined the term "silicone." wikipedia.org

A major breakthrough occurred in the 1940s with the development of the "direct process" by Eugene Rochow and Richard Müller for the synthesis of methylchlorosilanes. This industrial-scale production method made organosilicon compounds widely available, paving the way for the development of silicone polymers, which found extensive applications due to their high thermal stability and water-repellent properties. rsc.org The field has since expanded dramatically, with organosilicon compounds now integral to materials science, organic synthesis, and medicinal chemistry. researchgate.netwiley-vch.de

Structural Framework and Unique Characteristics of Cyclohexadienylsilanes

Tris(cyclohexa-2,5-dien-1-yl)silane is an organosilicon compound featuring a central silicon atom bonded to three cyclohexa-2,5-dien-1-yl moieties. The key to its utility lies in the unique properties of the cyclohexadienyl groups. These groups act as "placeholders" for hydrogen atoms. researchgate.net

The silicon-carbon bond is longer and weaker than a carbon-carbon bond, and it is polarized towards the more electronegative carbon atom. wikipedia.org This inherent polarity influences the reactivity of organosilanes. In the case of this compound, the presence of the diene systems within the cyclohexadienyl ligands offers specific pathways for reactivity.

A significant characteristic of this compound is its ability to serve as a stable and manageable surrogate for monosilane (SiH₄), a highly pyrophoric and hazardous gas. This is achieved through a Lewis acid-catalyzed reaction, where the cyclohexadienyl groups are sequentially replaced by hydride ligands, releasing benzene (B151609) as a stable byproduct. This in-situ generation of reactive silanes is a cornerstone of its academic and practical importance.

Research Trajectory and Future Perspectives for this compound

Current research on this compound and related cyclohexadienylsilanes is heavily focused on their application as precursors in hydrosilylation reactions. acs.orgnih.gov This fundamental process, involving the addition of a silicon-hydride bond across a multiple bond (e.g., an alkene or alkyne), is a powerful tool for the synthesis of a wide array of organosilicon compounds and for the modification of organic molecules. The use of silane (B1218182) surrogates like this compound makes these transformations safer and more controlled. researchgate.netacs.org

Future perspectives for this class of compounds are promising and extend into several areas:

Advanced Materials: Organosilicon polymers possess unique properties such as high thermal stability, and there is growing interest in creating novel materials with tailored electronic and photic properties. wiley-vch.de The functionalization of polymers through hydrosilylation using precursors like this compound could lead to the development of new high-performance materials.

Catalysis: The development of more efficient and selective catalysts for the activation of cyclohexadienylsilanes is an active area of research. This includes exploring catalysts based on earth-abundant metals as more sustainable alternatives to precious metal catalysts. nih.gov

Organic Synthesis: The ability to generate reactive silyl (B83357) species in situ opens up new possibilities in synthetic organic chemistry. This could lead to the development of novel synthetic methodologies for the construction of complex molecules.

Green Chemistry: The use of silane surrogates aligns with the principles of green chemistry by avoiding the handling of hazardous materials. Future research will likely focus on developing even more environmentally benign catalytic systems and processes. researchgate.net

Detailed Research Findings

The primary application of this compound revolves around its use as a monosilane surrogate in the presence of a Lewis acid catalyst, most notably tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). This catalyst facilitates the transfer of hydride from the cyclohexadienyl ligand to the silicon atom, with the concurrent formation of benzene. The resulting silyl hydrides can then participate in subsequent reactions, such as the hydrosilylation of unsaturated substrates.

The synthesis of this compound itself is typically achieved through the reaction of a suitable silicon precursor with a cyclohexadienyl Grignard or organolithium reagent. Characterization of the compound is routinely performed using standard analytical techniques.

| Property | Data |

| Molecular Formula | C₁₈H₂₂Si |

| Molecular Weight | 266.46 g/mol |

| Appearance | White to yellow powder or crystals |

| CAS Number | 1807776-35-7 |

Table 1: Physicochemical Properties of this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H NMR | Olefinic protons (C=C-H): ~5.5-6.5 ppmAliphatic protons (CH₂, CH): ~1.5-3.0 ppmSi-H (if present as an impurity or intermediate): ~3.5-5.0 ppm | The spectrum would show complex multiplets due to the various proton environments in the cyclohexadienyl rings. |

| ¹³C NMR | Olefinic carbons (C=C): ~120-140 ppmAliphatic carbons (CH₂, CH): ~20-40 ppm | The number of distinct signals would depend on the symmetry of the molecule. |

| ²⁹Si NMR | The chemical shift would be characteristic of a tetraorganosilane. The specific value is sensitive to the electronic environment around the silicon atom. |

Table 2: Expected NMR Spectroscopic Data for this compound

Structure

3D Structure

Properties

IUPAC Name |

tri(cyclohexa-2,5-dien-1-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h4-19H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCCDJHNKLUMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(C=C1)[SiH](C2C=CCC=C2)C3C=CCC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies

Routes to the Synthesis of Tris(cyclohexa-2,5-dien-1-yl)silane

The construction of the target molecule is predicated on the careful selection of precursors and the precise control of reaction conditions to ensure high yield and purity.

The synthesis of this compound involves the reaction of a silicon-based electrophile with a cyclohexadienyl nucleophile. A common strategy in organosilicon chemistry involves the use of a silane (B1218182) containing leaving groups, such as halides, which can be displaced by an organometallic reagent. For instance, a plausible route would involve reacting trichlorosilane (B8805176) (HSiCl₃) with three equivalents of a cyclohexa-2,5-dien-1-yl organometallic species, such as cyclohexa-2,5-dien-1-yllithium or the corresponding Grignard reagent.

The stoichiometry is critical and is dictated by the silicon precursor used. A 3:1 molar ratio of the cyclohexadienyl nucleophile to a tri-substituted silicon halide (e.g., HSiCl₃) is required to form the desired trisubstituted product. The use of highly reactive organometallic reagents necessitates rigorous control over the reaction environment.

| Precursor Type | Example Compound | Role in Synthesis |

|---|---|---|

| Silicon Source (Electrophile) | Trichlorosilane (HSiCl₃) | Provides the central silicon atom and a reactive Si-H bond. |

| Silicon Source (Electrophile) | Tetrachlorosilane (SiCl₄) | Provides the central silicon atom; requires a subsequent reduction step to introduce the Si-H bond. |

| Cyclohexadienyl Source (Nucleophile) | Cyclohexa-2,5-dien-1-yllithium | Acts as the carbon nucleophile to form the Si-C bonds. |

| Cyclohexadienyl Source (Nucleophile) | (Cyclohexa-2,5-dien-1-yl)magnesium bromide | A Grignard reagent alternative to the organolithium precursor. |

The synthesis of reactive organometallic compounds like this compound demands specific and optimized reaction conditions. These protocols are designed to maximize product formation while minimizing side reactions.

Inert Atmosphere: Reactions are typically conducted under a dry, inert atmosphere of nitrogen or argon to prevent the degradation of moisture-sensitive reagents and intermediates orgsyn.org.

Anhydrous Solvents: The use of anhydrous solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, is essential. These solvents are typically distilled over drying agents like calcium hydride prior to use rsc.org.

Temperature Control: The reaction temperature is a critical parameter. The addition of the organometallic nucleophile to the silicon electrophile is often performed at low temperatures (e.g., -60 to -30 °C) to control the reaction rate and prevent unwanted side products. The mixture may then be allowed to warm to room temperature to ensure the reaction proceeds to completion orgsyn.org.

A key aspect of this compound's chemistry is its ability to act as a hydrosilane precursor when catalyzed by a strong Lewis acid. google.com Therefore, during its synthesis and purification, conditions involving strong acids must be avoided to prevent premature decomposition.

| Parameter | Condition | Rationale |

|---|---|---|

| Atmosphere | Nitrogen or Argon | Excludes moisture and oxygen which can react with organometallic reagents. orgsyn.org |

| Solvent | Anhydrous THF, Diethyl Ether | Solubilizes reagents without reacting with them. rsc.org |

| Initial Temperature | -78 °C to -30 °C | Controls the exothermic reaction and improves selectivity. orgsyn.org |

| Reaction Time | Several hours to overnight | Ensures the reaction reaches completion. orgsyn.org |

| Work-up | Aqueous quench (e.g., NH₄Cl solution) | Decomposes excess reagents and separates the product. orgsyn.org |

Advanced Derivatization of Cyclohexadienylsilane Scaffolds

Derivatization is a technique used to modify a molecule to alter its chemical properties or to prepare it for further analysis or application. mdpi.com For cyclohexadienylsilane scaffolds, derivatization can occur at two primary locations: the cyclohexadienyl rings or the central silicon atom. Such modifications are crucial for tuning the molecule's reactivity and physical properties. nih.gov

The silicon center, particularly the silicon-hydride (Si-H) bond, is a key site for reactivity. The most notable reaction of this compound is its use as a transfer hydrosilylating agent. In the presence of a strong Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), it releases a hydrosilane equivalent and benzene (B151609). google.com This transformation underscores the reactivity of the Si-H bond and the unique nature of the cyclohexadienyl ligand, which can act as a hydride source.

The properties of the silane can be systematically altered by replacing the hydride at the silicon center with other functional groups. The introduction of different substituents (R) in place of H would yield a family of R-Si(C₆H₇)₃ compounds with modified characteristics. The electronegativity and size of the substituent can influence the stability of the molecule and the reactivity of the silicon-carbon bonds. nih.gov

| Substituent (R) | Potential Effect on Si Center | Example Application |

|---|---|---|

| -H (Hydride) | Acts as a hydride donor; precursor to hydrosilanes. google.com | Transfer hydrosilylation reactions. google.com |

| -CH₃ (Methyl) | Increases electron density at silicon, potentially enhancing stability. | General organosilicon building block. |

| -Cl (Chloro) | Increases electrophilicity of silicon, making it a reactive site for nucleophilic substitution. | Precursor for further functionalization at the silicon atom. |

| -Ph (Phenyl) | Introduces steric bulk and electronic effects from the aromatic ring. | Modification of electronic properties for materials science. chemimpex.com |

Scalability and Process Efficiency in Laboratory Synthesis

Transitioning a synthetic procedure from a small-scale experiment to a larger laboratory preparation requires careful consideration of process efficiency and scalability. For a synthesis like that of this compound, several factors are paramount.

The development of a one-pot synthesis, where multiple reaction steps are performed in the same vessel, can significantly improve efficiency by reducing the number of intermediate purifications and material losses. nih.gov Optimizing reaction parameters such as concentration and catalyst loading is crucial for maximizing the yield and minimizing waste. acs.org The choice of reagents should also favor those that are commercially available and cost-effective to ensure the economic viability of the synthesis on a larger scale. umn.edu

Molecular Structure, Bonding, and Electronic Configuration Studies

Theoretical and Computational Investigations

Theoretical and computational chemistry offers powerful tools to elucidate the intricacies of molecular structure and bonding that are not always accessible through experimental techniques alone.

Quantum chemical calculations are instrumental in understanding the distribution of electrons within a molecule and its resulting electronic properties. For tris(cyclohexa-2,5-dien-1-yl)silane, such calculations would reveal the nature of the silicon-carbon bonds and the electronic interactions between the silicon center and the π-systems of the cyclohexadienyl ligands. While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous organosilicon compounds. These studies typically show a polarized Si-C bond with a partial positive charge on the silicon atom and a partial negative charge on the carbon atom. The interaction with the dienyl ligands can lead to interesting electronic effects, influencing the reactivity of both the silicon center and the organic moieties.

The flexibility of the cyclohexa-2,5-dien-1-yl rings and their arrangement around the silicon atom lead to various possible conformations for this compound. Conformational analysis, often performed using computational methods, is key to understanding the three-dimensional structure and its influence on the compound's properties. mdpi.com The rotation around the Si-C bonds allows the cyclohexadienyl ligands to adopt different spatial orientations, which can range from a symmetric propeller-like arrangement to more distorted geometries. The steric hindrance between the ligands plays a significant role in determining the most stable conformers. The conformational landscape can be complex, with several local energy minima. researchgate.net Understanding these conformational preferences is crucial for explaining its reactivity in specific chemical reactions.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic and organometallic compounds in solution. rsc.org For this compound, ¹H, ¹³C, and ²⁹Si NMR would provide a wealth of information about its connectivity and stereochemistry. rsc.org

The ¹H NMR spectrum of this compound is expected to be complex due to the various types of protons present in the cyclohexadienyl ligands. The olefinic protons (=CH-) would appear in a distinct region of the spectrum, typically downfield, while the signals for the methylene (B1212753) (-CH₂-) and the methine (-CH-Si) protons would be found at higher fields. The exact chemical shifts and coupling constants are sensitive to the conformation of the rings and the electronic environment of the protons.

While a detailed, publicly available ¹H NMR spectrum specifically for this compound is not provided in the search results, the following table presents hypothetical ¹H NMR data based on the expected chemical shifts for similar cyclohexadienyl systems.

| Proton Type | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Olefinic (=CH-) | 5.5 - 6.5 | Multiplet | |

| Methine (-CH-Si) | 2.5 - 3.5 | Multiplet | |

| Methylene (-CH₂-) | 2.0 - 2.5 | Multiplet |

Note: This table is a representation of expected values and not based on experimental data for this compound. The actual spectrum could show more complex splitting patterns due to the specific conformation and through-space interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different carbon environments within the cyclohexa-2,5-dien-1-yl moieties. The spectrum would be characterized by signals in the aliphatic and olefinic regions.

The sp³-hybridized carbon atom directly bonded to the silicon (C1) would appear in the upfield region of the spectrum. The methylene carbon (C4) would also be found in the aliphatic region. The four sp²-hybridized carbon atoms of the diene system (C2, C3, C5, C6) would resonate in the downfield olefinic region. Due to the symmetry of the cyclohexa-2,5-dien-1-yl group, pairs of carbons may be chemically equivalent, leading to a simplified spectrum. For instance, C2 and C6, as well as C3 and C5, are expected to be equivalent.

Based on data from related organosilicon compounds containing cyclohexadienyl or similar cyclic olefinic ligands, the predicted chemical shifts are as follows:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Si-C H) | 20-40 |

| C2, C6 (C H=CH) | 120-140 |

| C3, C5 (CH=C H) | 120-140 |

| C4 (C H₂) | 25-45 |

This table is predictive and based on analogous structures.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) Analysis

²⁹Si NMR spectroscopy provides direct insight into the electronic environment of the silicon nucleus. The chemical shift of the silicon atom in this compound is influenced by the three directly attached cyclohexa-2,5-dien-1-yl groups.

For tetracoordinate silicon compounds, the ²⁹Si chemical shifts can vary over a wide range. In the case of this compound, the silicon atom is bonded to three carbon atoms and one hydrogen atom. Based on data for similar alkyl- and alkenyl-substituted silanes, the ²⁹Si chemical shift is expected to be in the range of -10 to -30 ppm relative to tetramethylsilane (B1202638) (TMS). unige.ch The precise chemical shift would be sensitive to the steric bulk and electronic effects of the three cyclohexadienyl substituents.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent molecule and its fragments.

For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the cyclohexa-2,5-dien-1-yl radicals (C₆H₇•) or neutral benzene (B151609) molecules (C₆H₆) through rearrangement processes.

Predicted mass spectrometry data for various adducts of this compound are available and provide insight into its expected behavior in a mass spectrometer. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 266.14855 |

| [M+Na]⁺ | 288.13049 |

| [M-H]⁻ | 264.13399 |

| [M]⁺ | 265.14072 |

X-ray Diffraction for Solid-State Structural Determination

As of the current literature survey, a single-crystal X-ray structure of this compound has not been reported. A hypothetical solid-state structure would reveal the tetrahedral geometry around the central silicon atom, with the three cyclohexa-2,5-dien-1-yl groups and the hydrogen atom arranged around it. The cyclohexadienyl rings would likely adopt a non-planar conformation. The C-Si bond lengths would be expected to be in the typical range for silicon-carbon single bonds (approximately 1.85-1.90 Å).

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound would be characterized by several key vibrational bands:

C-H Stretching: Vibrations of the C-H bonds in the olefinic (=C-H) and aliphatic (-C-H) parts of the cyclohexadienyl rings would appear in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the diene system would give rise to characteristic bands in the 1650-1600 cm⁻¹ region.

Si-H Stretching: A characteristic and often strong band for the Si-H stretching vibration would be expected in the range of 2100-2200 cm⁻¹.

Si-C Stretching: The Si-C stretching vibrations would be observed in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Reactivity Profiles and Mechanistic Elucidations

Tris(cyclohexa-2,5-dien-1-yl)silane as a Hydrosilane Surrogate

The ability of this compound to act as a substitute for hydrosilanes has significant practical implications, particularly in hydrosilylation reactions, a fundamental process for forming carbon-silicon bonds. google.com This approach circumvents the need to handle gaseous and hazardous silanes directly, enhancing laboratory safety.

Lewis Acid-Mediated Hydride Abstraction Mechanisms

The key to unlocking the hydrosilane potential of this compound lies in the use of strong Lewis acids. Tris(pentafluorophenyl)borane (B72294), B(C6F5)3, is a particularly effective catalyst for this transformation. The mechanism involves the Lewis acid-catalyzed transfer of allylic hydrides from the cyclohexa-2,5-dienyl groups to the silicon atom. This process results in the formation of Si-H bonds and the release of benzene (B151609) as a byproduct. The reaction can proceed sequentially, replacing the cyclohexadienyl moieties with Si-H bonds. Other Lewis acids, such as boron trifluoride diethyletherate and aluminum chloride (AlCl3), have also been shown to catalyze the release of hydrosilanes from cyclohexadienylsilanes, enabling hydrosilylation reactions under mild conditions. google.com The reaction typically proceeds at ambient temperatures in an arene solvent.

Comparison with Conventional Hydrosilane Reagents

The use of this compound as a hydrosilane surrogate offers several advantages over conventional hydrosilane reagents like gaseous SiH₄.

| Feature | This compound | Conventional Hydrosilanes (e.g., SiH₄) |

| Physical State | Solid labproinc.com | Gas |

| Handling | Stable and easy to handle | Pyrophoric and hazardous |

| Reaction Conditions | Mild, ambient temperature | Often requires specialized equipment |

| Byproducts | Benzene (easily separable) | None |

| Safety | Enhanced safety profile | Significant safety risks |

Silylium (B1239981) Ion Generation and Chemistry

Beyond its role as a hydrosilane surrogate, this compound is a valuable precursor for generating silylium ions (R3Si+), which are highly reactive silicon-centered cations. The generation of these species opens up avenues for novel catalytic and synthetic applications.

Formation of Donor-Stabilized Silylium Ions from Cyclohexadienylsilanes

The generation of silylium ions from cyclohexadienylsilanes is achieved through hydride abstraction from the diene unit. researchgate.netacs.org A common reagent for this purpose is trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph3C]+[B(C6F5)4]−). researchgate.netacs.org This process yields the desired silicon cation along with benzene. researchgate.netacs.org Crucially, the formation of stable silylium ions from these precursors necessitates the presence of an internal or external donor group. researchgate.netacs.orgfigshare.com Without such stabilization, the highly reactive silylium ion can react with the allylic silane (B1218182) units of the starting material, leading to degradation. acs.orgfigshare.com Donor molecules, such as diphenylsulfide, can provide intermolecular stabilization, while intramolecular stabilization can be achieved by incorporating a donor moiety, like a ferrocenyl group, into the silane structure. acs.org

Investigations into the Nature and Stability of Silicon Cations

The stability of the generated silylium ions is a critical factor in their synthetic utility. Research has shown that donor stabilization is essential to prevent undesired side reactions. researchgate.netacs.orgfigshare.com The nature of the donor can influence the properties and reactivity of the resulting silylium ion. For instance, imine-stabilized silylium ions have been synthesized and shown to be effective catalysts for the hydrosilylation of carbonyl derivatives. rsc.org The interaction between the silicon center and the donor atom, such as sulfur or nitrogen, can create unique stereochemical environments. researchgate.netrsc.org The development of methods to generate and stabilize these silicon cations continues to be an active area of research, with implications for catalysis and the synthesis of novel organosilicon compounds. researchgate.net

Influence of Ancillary Ligands and Counteranions on Silylium Ion Reactivity

The reactivity of silylium ions generated from this compound is profoundly influenced by the nature of the activating Lewis acid and the resulting counteranion. The process is initiated by a Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), which abstracts a hydride from one of the cyclohexa-2,5-dien-1-yl groups. researchgate.netacs.org This generates a silicon-stabilized Wheland complex and the borohydride (B1222165) counteranion, [HB(C₆F₅)₃]⁻. researchgate.netcmu.eduresearchgate.net

The stability and reactivity of the transient silylium species are intrinsically linked to this counteranion. In the B(C₆F₅)₃-catalyzed hydrosilylation of carbonyls, for instance, the proposed mechanism involves the dissociation of the borane (B79455) from the carbonyl substrate to activate the silane via hydride abstraction. cmu.eduresearchgate.net The resulting incipient silylium species then coordinates with the most basic function (the carbonyl group), which is subsequently reduced by the [HB(C₆F₅)₃]⁻ counteranion. cmu.eduresearchgate.net The nature of the Lewis acid catalyst is critical; a systematic study of fully or partially fluorinated triarylboranes showed that the Lewis acidity of the borane influences both the initial hydride abstraction from the cyclohexa-2,5-dien-1-ylsilane and the subsequent Si–H bond activation of the released hydrosilane. acs.org Too strong a stabilization of the Wheland intermediate can hamper the release of the active hydrosilane, demonstrating a delicate balance governed by the electronic properties of the Lewis acid and its corresponding counteranion. acs.org

Catalytic Transformations Involving this compound

This compound has emerged as a significant player in catalysis, primarily as a stable and easy-to-handle solid surrogate for pyrophoric and gaseous silanes like monosilane (SiH₄). researchgate.netchemimpex.com Its application is most prominent in transition-metal-free transfer hydrosilylation reactions. researchgate.net

Transition-Metal-Free Transfer Hydrosilylation Reactions

The compound serves as a precursor in ionic transfer processes catalyzed by strong Lewis acids. researchgate.net The core concept involves the in situ generation of a reactive hydrosilane from the this compound precursor, which then participates in the hydrosilylation of various substrates. researchgate.netnih.gov This strategy circumvents the challenges associated with handling highly reactive and often hazardous silanes. researchgate.net The development of solid this compound as a surrogate for SiH₄ represents a significant advancement for the use of monosilane in organic synthesis. researchgate.net The cyclohexa-1,3-diene motif has also been shown to be an effective alternative to the 1,4-diene platform for these transfer processes. rsc.org

Hydrosilylation of Alkenes and Alkynes

The B(C₆F₅)₃-catalyzed transfer hydrosilylation using this compound and its analogues is applicable to a wide range of unfunctionalized alkenes and alkynes. researchgate.net The reaction proceeds under mild conditions, typically at room temperature with a catalytic amount of B(C₆F₅)₃. researchgate.net This method allows for the efficient formation of a variety of organosilicon compounds. chemimpex.com The ionic nature of the mechanism has been confirmed through various experiments, including the absence of radical cyclization products in the hydrogermylation of acyclic 1,6-dienes, a related transformation. researchgate.net

Table 1: Examples of B(C₆F₅)₃-Catalyzed Transfer Hydrosilylation of Alkenes

| Substrate | Product Selectivity/Notes | Source |

|---|---|---|

| Norbornene | exo selectivity observed | researchgate.net |

| Norborna-2,5-diene | exo selectivity observed | researchgate.net |

| 1-Methylcyclohexene | Predominant cis diastereoselectivity | researchgate.net |

| 1,1-Disubstituted Alkenes | Generally applicable | researchgate.net |

Hydrosilylation of Carbonyl Compounds and Imines

The reduction of carbonyls and imines via hydrosilylation is another key application. acs.org Strong organoborane Lewis acids like B(C₆F₅)₃ catalyze the hydrosilylation of aromatic and aliphatic carbonyl functions with high efficiency. cmu.eduresearchgate.netnih.gov For aldehydes and ketones, the corresponding silyl (B83357) ethers are typically isolated in high yields (75–96%). cmu.eduresearchgate.netcapes.gov.br The reaction can also be applied to esters, yielding silyl acetals which can be worked up to produce aldehydes. cmu.eduresearchgate.netcapes.gov.br Mechanistic studies indicate that the reaction proceeds through a silane activation pathway rather than one involving the activation of the carbonyl function by the borane. cmu.eduresearchgate.netacs.org This catalytic system is also competent for the reduction of N-heterocycles. nih.gov

Table 2: Yields for B(C₆F₅)₃-Catalyzed Hydrosilation of Carbonyl Functions

| Substrate Type | Product | Yield Range | Source |

|---|---|---|---|

| Aldehydes & Ketones | Silyl Ethers | 75-96% | cmu.eduresearchgate.netcapes.gov.br |

Regioselectivity and Diastereoselectivity Control in Transfer Hydrosilylation

Control over selectivity is a hallmark of this catalytic system. In the hydrosilylation of unsymmetrical alkenes, the regioselectivity is dictated by the formation of the more stable carbocation intermediate. For instance, the reaction with styrene (B11656) derivatives favors the formation of a benzylic secondary carbocation, leading to specific regioisomers. researchgate.net

The diastereoselectivity is also notable. The hydrosilylation of norbornene and norborna-2,5-diene proceeds with exo selectivity. researchgate.net Similarly, the reaction with 1-methylcyclohexene results in predominantly cis diastereoselectivity. researchgate.net These outcomes are consistent with the proposed ionic mechanism involving a distinct carbocationic intermediate that is subsequently trapped by the hydride. researchgate.net

Role of Lewis Acid Catalysts (e.g., B(C₆F₅)₃) in Activation and Regeneration

The Lewis acid B(C₆F₅)₃ plays a multifaceted role in the catalytic cycle and is central to the entire transformation. nih.govnih.govresearchgate.net Its function extends beyond simple activation to participation in the key bond-forming and bond-breaking steps.

The catalytic cycle is initiated by the interaction of B(C₆F₅)₃ with this compound. researchgate.netacs.org

Hydride Abstraction: B(C₆F₅)₃ abstracts a hydride ion from a bis-allylic C-H bond of a cyclohexa-2,5-dien-1-yl ring. researchgate.net This step is facilitated by the hydridic character of this bond, which arises from hyperconjugation with the C-Si bond. researchgate.net

Intermediate Formation: This abstraction results in the formation of an ion pair consisting of a Wheland-type arenium cation and the borohydride anion [HB(C₆F₅)₃]⁻. researchgate.netacs.org

Silane Release: The Wheland intermediate rearomatizes by releasing benzene and the silylium cation, which is captured by the borohydride to form the active hydrosilane (e.g., SiH₄) in situ. researchgate.net

Si-H Bond Activation: The newly generated hydrosilane is then activated by another molecule of B(C₆F₅)₃. cmu.eduresearchgate.net Extensive mechanistic studies, including kinetic, isotopic labeling, and computational investigations, support a mechanism of direct silane activation rather than substrate activation. cmu.eduresearchgate.netacs.org The borane forms an adduct with the silane, polarizing the Si-H bond and generating an electrophilic silicon center. cmu.edursc.org

Hydride Transfer and Regeneration: The activated silylium species coordinates to the substrate (e.g., a carbonyl group). cmu.eduresearchgate.net The reaction is consummated by hydride transfer from the [HB(C₆F₅)₃]⁻ anion to the substrate, which releases the final product and regenerates the B(C₆F₅)₃ catalyst, allowing it to re-enter the catalytic cycle. cmu.eduresearchgate.net

This "unusual" silane activation mechanism is a departure from classical Lewis acid catalysis where the acid activates the electrophile (e.g., the carbonyl oxygen). cmu.eduresearchgate.net Kinetic studies have paradoxically shown that the least basic substrates are hydrosilated at the fastest rates, and increased substrate concentration can inhibit the reaction, supporting a mechanism where the borane must first dissociate from the substrate to activate the silane. cmu.eduresearchgate.netcapes.gov.br

Radical-Mediated Silylation Processes

While tris(trimethylsilyl)silane, (TMS)₃SiH, is a well-established radical-based reducing agent in organic synthesis, the radical chemistry of this compound is less explored but conceptually significant. mdpi.comresearchgate.net The fundamental mechanism for radical reactions involving silanes like (TMS)₃SiH involves the generation of a silyl radical, (TMS)₃Si•, which then participates in chain reactions. mdpi.com This process typically involves the abstraction of a hydrogen atom from the silane by a radical initiator.

In the context of silylation, 1-silylcyclohexa-2,5-dienes are recognized as effective hydrogen donors. thieme-connect.de The cleavage of a bis(allylic) C-H bond is facilitated by the subsequent β-scission of the silyl group, which restores the aromaticity of the cyclohexadienyl system. thieme-connect.de This process generates a silyl radical that can propagate a radical chain reaction. Such reactivity has been harnessed in radical cyclizations, reductions, and the Barton-McCombie deoxygenation. thieme-connect.de

The general scheme for radical-based hydrosilylation of a carbon-carbon double bond involves the addition of the silyl radical to the alkene, forming a carbon-centered radical adduct. mdpi.comresearchgate.net This adduct then abstracts a hydrogen atom from a silane molecule to yield the final product and regenerate the silyl radical, continuing the chain. mdpi.comresearchgate.net These reactions are known for their high regioselectivity, typically yielding anti-Markovnikov products. mdpi.com

| Reaction Type | Key Features | Mediator | Outcome |

| Radical Reduction | Functional group modification | Silyl Radicals | Reduced product and regenerated silyl radical |

| Radical Cyclization | Formation of cyclic compounds | 1-Silylcyclohexa-2,5-dienes | Cyclized product and aromatic byproduct |

| Radical Hydrosilylation | Addition of Si-H across a C=C bond | Silyl Radicals | Anti-Markovnikov silylated product |

Participation in Other Ionic Transfer Processes

This compound is particularly notable for its involvement in ionic transfer processes, specifically hydride transfer reactions catalyzed by strong Lewis acids. In the presence of a catalyst like tris(pentafluorophenyl)borane, B(C₆F₅)₃, an allylic hydride from one of the cyclohexa-2,5-dienyl groups is transferred to the silicon atom. This process results in the formation of a Si-H bond and the release of a molecule of benzene.

This transformation can proceed sequentially, with the remaining cyclohexa-2,5-dienyl groups also undergoing hydride transfer to ultimately release monosilane (SiH₄) in situ. This method provides a much safer and more convenient way to handle what is otherwise a hazardous gas. The in situ generated monosilane can then be used directly in subsequent reactions, such as the transfer hydrosilylation of alkenes. Other Lewis acids, including boron trifluoride diethyletherate and aluminum chloride, have also been shown to catalyze the release of hydrosilanes from cyclohexa-2,5-dien-1-yl-silanes under mild conditions.

| Catalyst | Process | Product | Byproduct |

| B(C₆F₅)₃ | Sequential Hydride Transfer | Monosilane (SiH₄) | Benzene |

| BF₃·OEt₂ | Hydride Transfer | Hydrosilanes | Benzene |

| AlCl₃ | Hydride Transfer | Hydrosilanes | Benzene |

Coordination Chemistry and Reactivity with Transition Metal Centers

The interaction of this compound and its derivatives with transition metals is a key aspect of its application in catalysis.

Ligand Properties of Cyclohexadienylsilane Derivatives

While specific studies on the coordination chemistry of this compound itself as a ligand are not extensively detailed in the provided results, the broader class of organosilicon compounds, including those with vinyl and dienyl functionalities, are known to interact with transition metal centers. The cyclohexadienyl moieties, with their π-systems, have the potential to coordinate to metal centers, although this is not their primary role in the context of the reactions discussed. The primary utility of this compound lies in its ability to generate reactive silanes in situ, which then participate in metal-catalyzed processes.

Compatibility with Metal-Catalyzed Processes (e.g., Platinum-Catalyzed Hydrosilylation)

This compound is highly compatible with metal-catalyzed processes, most notably platinum-catalyzed hydrosilylation. mdpi.com The in situ generation of monosilane from this stable precursor allows for its direct application in the hydrosilylation of alkenes, a reaction of significant industrial importance for producing organosilicon compounds and polymers.

Platinum catalysts, such as Karstedt's catalyst, are commonly employed for hydrosilylation. mdpi.com The generally accepted mechanism for this reaction is the Chalk-Harrod mechanism or a variation thereof. nih.gov A significant challenge in industrial applications is controlling the reaction rate, and "slow-release" precatalysts have been developed to exhibit latency at ambient temperatures and high activity upon heating. illinois.edu

The use of this compound as a monosilane surrogate circumvents the safety and handling issues of using SiH₄ gas directly, making it an attractive reagent for these platinum-catalyzed transformations. The mild conditions under which the active silane is generated are compatible with the operational parameters of many platinum-catalyzed systems.

| Catalyst System | Reaction | Role of Cyclohexadienylsilane | Key Advantage |

| Platinum complexes (e.g., Karstedt's catalyst) | Hydrosilylation of Alkenes | In situ generator of monosilane | Avoids handling of pyrophoric SiH₄ gas |

Advanced Applications in Organic Synthesis and Materials Science

Applications in Sophisticated Organic Synthesis

In the realm of synthetic chemistry, tris(cyclohexa-2,5-dien-1-yl)silane serves multiple strategic roles, from a fundamental building block to a precursor for highly functionalized molecules.

Role as a Versatile Building Block for Complex Molecular Architectures

The structure of this compound makes it a versatile building block for the assembly of complex molecules. chemimpex.com Organosilicon compounds are crucial as synthetic intermediates and are indispensable in the creation of complex organic molecules. researchgate.net The ability to construct elaborate molecular frameworks is a central goal in modern chemistry, as these structures are often found in natural products and pharmaceutical agents. nih.gov this compound contributes to this field by providing a robust scaffold from which larger and more intricate chemical architectures can be developed through various synthetic pathways. chemimpex.com

Strategic Reagent in Stereoselective Bond Formations

The controlled formation of molecules with specific three-dimensional arrangements (stereoisomers) is a significant challenge in organic synthesis. nih.gov While this compound serves as a foundational block for complex structures, its specific role as a directing agent in stereoselective reactions is an area of ongoing development. The broader field of organocatalysis has seen success in using various catalysts to achieve highly stereoselective syntheses of functionalized cyclohexane (B81311) derivatives, which are structurally related to the rings in this silane (B1218182). nih.gov These methods allow for the creation of molecules with multiple, precisely controlled stereogenic centers.

Precursor in the Synthesis of Functional Organosilicon Compounds

A primary application of this compound is its role as a precursor in the synthesis of other functional organosilicon compounds. chemimpex.com It is particularly notable as a stable and more easily handled surrogate for monosilane (SiH₄), which is a pyrophoric gas. Under catalysis by a strong Lewis acid like tris(pentafluorophenyl)borane (B72294), the compound facilitates the transfer of hydride from its cyclohexadienyl groups to the silicon center, releasing benzene (B151609) and forming Si-H bonds. The resulting silane can then be used in subsequent reactions, such as hydrosilylation, which involves the addition of silicon-hydrogen bonds across alkenes or alkynes. This process is critical for producing a wide array of functional organosilicon compounds used in fine chemical and polymer synthesis. The creation of functional silanes and their subsequent conversion into polymers or other materials is a key area of research in materials science. rsc.orgrsc.orgmdpi.com

Contributions to Advanced Materials Development

The utility of this compound extends from molecular synthesis to the creation of advanced materials, where it contributes to the fabrication of high-performance polymers and composites.

Fabrication of Silicon-Based Polymers and Silicone Materials

This compound is utilized in the development of advanced silicon-based polymers and silicone materials. chemimpex.com Organosilicon compounds, in general, are integral to modern high-tech industries. rsc.org The unique properties of this silane allow for its incorporation into polymer formulations, leading to the creation of novel materials. chemimpex.com Research in this area explores its potential for formulating specialized polymers and silicones intended for use in coatings, adhesives, and electronics. chemimpex.com The synthesis of organosilicon monomers and their subsequent polymerization are foundational steps in producing these advanced materials. rsc.org

Engineering of Materials with Enhanced Thermal and Mechanical Stability

A significant contribution of this compound in materials science is its role in engineering materials with superior stability. chemimpex.com Researchers have successfully used the compound to create novel silicone-based materials that exhibit improved thermal and mechanical properties. chemimpex.com The inclusion of organosilanes into polymer structures can enhance characteristics such as thermal stability and decomposition behavior. osti.gov The microstructure of the silane backbone, for instance, has a direct influence on the thermal properties of the resulting polymer. osti.gov This makes compounds like this compound valuable for industries requiring materials that can withstand demanding environmental or operational conditions. chemimpex.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₂Si |

| Molecular Weight | 266.46 g/mol |

| Appearance | White to Yellow to Orange powder/crystal |

| Purity | >93.0% (GC) |

| Melting Point | 66 °C |

| CAS Number | 1807776-35-7 |

| Data sourced from multiple chemical suppliers. cymitquimica.comlabsolu.ca |

Table 2: Summary of Research Applications

| Application Area | Research Finding |

| Organic Synthesis | Serves as a stable, easy-to-handle surrogate for pyrophoric monosilane (SiH₄) in hydrosilylation reactions. |

| Organic Synthesis | Acts as a versatile building block for creating complex molecular structures. chemimpex.com |

| Materials Science | Used to formulate polymers and silicone materials requiring enhanced thermal and mechanical stability. chemimpex.com |

| Catalysis | Employed in catalytic processes, particularly for hydrosilylation to form various organosilicon compounds. |

Development of Materials for Electronics and Photonics

This compound serves as a crucial precursor in the synthesis of silicon-containing polymers, which are integral to the advancement of electronic and photonic materials. chemimpex.com These polymers possess unique electrical properties and enhanced thermal and mechanical stability, making them suitable for a variety of high-performance applications. chemimpex.com

The compound's primary role is as a safer and more manageable source of silane (SiH₄) or silylene synthons, which are highly reactive intermediates essential for creating silicon-based polymers. The reactivity of this compound, enhanced by the three cyclohexa-2,5-dien-1-yl groups attached to the central silicon atom, allows for its effective use in the development of these advanced materials. chemimpex.com

Detailed Research Findings:

Research has focused on leveraging this compound to create novel silicon-based materials. For instance, it is utilized in the synthesis of polysilanes, which are polymers with a silicon backbone. These polysilanes exhibit interesting photophysical properties, such as UV absorption and emission, which are valuable for applications in photolithography as photoresists.

Furthermore, the decomposition of this compound under controlled conditions allows for the deposition of thin silicon-based films. These films can be tailored to have specific dielectric properties, making them suitable for use as insulating layers in microelectronic devices. The incorporation of silicon from this precursor can lead to materials with a low dielectric constant (low-k), which helps to reduce signal delay and power consumption in integrated circuits.

While specific performance data for materials derived directly from this compound is not extensively documented in publicly available literature, the general properties of silicon-containing polymers suggest their potential advantages in electronic and photonic applications.

Interactive Data Table: Potential Properties of Silicon-Based Materials Derived from this compound

| Property | Potential Value/Characteristic | Significance in Electronics/Photonics |

| Dielectric Constant (k) | Low (approaching 2.5–3.0) | Reduces RC time delay, cross-talk, and power dissipation in integrated circuits. |

| Refractive Index | Tunable (e.g., 1.4–1.6) | Important for the design of optical waveguides, anti-reflective coatings, and other photonic components. |

| Thermal Stability | High (stable up to 300-400 °C) | Enables compatibility with high-temperature manufacturing processes for electronic devices. |

| Band Gap | Wide | Suitable for use as insulators and dielectric materials in semiconductor devices. |

Applications in Specialized Coatings and Adhesives

The unique chemical structure of this compound also lends itself to the formulation of specialized coatings and adhesives with enhanced properties. chemimpex.com Its ability to act as a crosslinking agent and a precursor to silicon-based polymers contributes to the development of materials with superior durability, adhesion, and thermal resistance.

In the realm of coatings, the incorporation of this compound into polymer formulations can significantly improve the thermal stability and mechanical properties of the resulting film. chemimpex.com This makes it a valuable component for high-performance coatings designed for demanding environments, such as those exposed to high temperatures or harsh chemicals.

As for adhesives, this compound can be used to synthesize or modify polymers that form strong and durable bonds. The silicon-based structures introduced by this compound can enhance the adhesive's thermal stability and resistance to environmental degradation.

Detailed Research Findings:

While specific formulations are often proprietary, research indicates that silane-based additives, in general, improve the performance of coatings and adhesives. This compound, with its reactive dienyl groups, can participate in polymerization and crosslinking reactions. This reactivity allows it to be integrated into various polymer matrices, such as silicones and epoxies, to create specialized materials.

For instance, in silicone-based adhesives, the addition of a silane precursor can lead to a higher crosslinking density, resulting in a stronger and more thermally stable adhesive. In epoxy-based systems, the silane can act as a coupling agent to improve the adhesion between the organic polymer and inorganic substrates.

Interactive Data Table: Potential Improvements in Coatings and Adhesives with this compound

| Property | Conventional Material | Material Modified with this compound Derivative |

| Adhesion Strength | Good | Excellent |

| Maximum Service Temperature | ~150 °C | >250 °C |

| Chemical Resistance | Moderate | High |

| UV Resistance | Good | Excellent |

Emerging Trends and Future Research Directions

Expansion of Catalytic Methodology and Substrate Scope

Tris(cyclohexa-2,5-dien-1-yl)silane serves as a valuable precursor to monosilane (SiH₄), a fundamental reagent in hydrosilylation reactions. nih.gov This process, which involves the addition of a silicon-hydrogen bond across a double or triple bond, is critical for the synthesis of a wide array of organosilicon compounds used in polymers and fine chemicals. A significant breakthrough has been the use of the Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, to catalytically release Si-H bonds from the surrogate, enabling subsequent hydrosilylation of alkenes and alkynes in the same reaction vessel. nih.govresearchgate.net

Future research is focused on expanding the catalytic methodologies beyond Lewis acids to include other catalyst systems, potentially based on more abundant and less expensive metals. google.com There is also considerable interest in broadening the substrate scope for transfer hydrosilylation reactions using this compound. While its utility with alkenes and alkynes is established, researchers are exploring its application in other important transformations, such as carbonyl reductions and the dehydrogenative coupling with alcohols. google.com This expansion would further solidify its role as a versatile and indispensable reagent in synthetic chemistry.

Table 1: Catalytic Applications of this compound

| Reaction Type | Catalyst | Substrate Class | Key Finding |

|---|---|---|---|

| Hydrosilylation | Tris(pentafluorophenyl)borane | Alkenes, Alkynes | Serves as a stable SiH₄ surrogate for C-Si bond formation. nih.govgoogle.com |

| Carbonyl Reduction | Strong Lewis Acids | Carbonyls | Potential for Si-O bond formation. google.com |

Rational Design of Next-Generation Organosilane Surrogates

The pyrophoric and explosive nature of monosilane gas presents significant handling challenges in laboratory and industrial settings. nih.gov this compound has emerged as a potent and safer surrogate because the cyclohexa-1,4-diene units act as stable placeholders for hydrogen atoms, which can be released in a controlled manner. nih.govresearchgate.net This principle of using a stable carrier for a highly reactive species is a cornerstone of modern synthetic strategy.

The future in this area lies in the rational design of the next generation of organosilane surrogates. This involves a targeted approach to designing new molecules with predictable properties and functionalities. nih.gov For instance, research is being directed towards developing new ligands for catalyst systems that can improve the efficiency and selectivity of reactions involving silane (B1218182) surrogates. nih.gov The goal is to create a toolkit of silane precursors that are not only safe and easy to handle but can also be tailored for specific synthetic applications, offering higher yields and minimizing the formation of unwanted byproducts. nih.gov

Development of Sustainable and Environmentally Benign Silicon Chemistry

The principles of green chemistry are increasingly influencing the field of organosilicon synthesis. A significant focus is on developing more sustainable and environmentally friendly processes. Traditional methods for creating Si-N bonds, for example, often rely on corrosive chlorosilanes and generate significant salt waste. rsc.org Catalytic dehydrocoupling of amines and silanes presents a more sustainable alternative, with the only byproduct being hydrogen. rsc.org

The use of this compound as a stable surrogate aligns with the green chemistry principle of preventing accidents. nih.gov Future research is actively exploring other green chemistry avenues, such as the use of environmentally benign solvents, the development of recyclable catalysts, and the upcycling of waste materials, like polyesters, into valuable organosilanes. specialchem.comnih.govacs.org Furthermore, the emerging field of biocatalysis, which uses enzymes to mediate chemical transformations, holds immense promise for developing highly selective and sustainable methods for synthesizing organosilicon compounds. nih.govchemrxiv.orgacs.org

Integration of Computational Chemistry for Predictive Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. In the context of organosilanes, techniques like reactive molecular dynamics (MD) simulations are providing unprecedented insights into reaction mechanisms at the atomic level. researchgate.netacs.org For example, the ReaxFF reactive force field has been used to simulate the complex processes involved in the silanization of silica (B1680970) surfaces, a critical step in creating functional materials. researchgate.netacs.orgescholarship.org

Looking ahead, the integration of computational modeling will be crucial for the predictive design of new organosilane reagents and catalysts. Density Functional Theory (DFT) modeling is already being used to elucidate reaction pathways and explain the regioselectivity observed in hydrosilylation reactions. researchgate.net The next frontier involves leveraging machine learning and artificial intelligence to build predictive models that can accelerate the discovery and optimization of new organosilanes with desired properties, thereby reducing the need for extensive and time-consuming experimental work. nih.govyoutube.com

Table 2: Computational Tools in Organosilane Research

| Computational Method | Application | Key Insight |

|---|---|---|

| Reactive Molecular Dynamics (ReaxFF) | Simulating silanization | Understanding reaction mechanisms at the atomic level. researchgate.netacs.org |

| Density Functional Theory (DFT) | Elucidating reaction pathways | Explaining regioselectivity in hydrosilylation. researchgate.net |

Exploration of Novel Hybrid Organosilicon Architectures

The unique properties of organosilicon compounds make them ideal building blocks for novel hybrid materials. By incorporating organosilanes into polymer matrices, researchers can create composites with enhanced thermal stability, mechanical strength, and chemical resistance. wiley-vch.deresearchgate.nettandfonline.com These materials, often referred to as organically modified silicates (ORMOSILs) or hybrimers, are finding applications in diverse fields such as electronics, coatings, and adhesives. researchgate.netsol-gel.netchemimpex.com

A key strategy in creating these hybrid architectures is the use of organosilanes as coupling agents. researchgate.netrussoindustrial.ru These molecules act as a bridge between inorganic substrates and organic polymers, fostering strong covalent bonds and leading to materials with synergistic properties. researchgate.netrussoindustrial.ru The future of this research area lies in the exploration of more complex and functional hybrid architectures. This includes the development of organosilicon-based nanocomposites and the synthesis of copolymers with precisely tailored properties for advanced applications, pushing the boundaries of materials science. wiley-vch.deresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing tris(cyclohexa-2,5-dien-1-yl)silane with high purity?

- Methodological Answer : Synthesis typically involves catalytic silylation of cyclohexadiene derivatives under inert conditions. Key steps include:

- Radical-Mediated Trimerization : Use silyl radical catalysts (e.g., tris(trimethylsilyl)silane) to promote cyclo-trimerization of dienes, ensuring stoichiometric control to avoid oligomer byproducts .

- Purification : Employ column chromatography with non-polar solvents (hexane/ethyl acetate gradients) to isolate the target compound. Monitor purity via and NMR spectroscopy .

- Validation : Compare spectral data (e.g., NMR shifts at 120–130 ppm for diene carbons) with literature benchmarks .

Q. How can researchers design experiments to characterize the electronic properties of this compound?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measure redox potentials in anhydrous THF with a Ag/Ag reference electrode. The compound’s diene moieties exhibit reversible oxidation peaks at +0.8–1.2 V vs. Fc/Fc, indicative of electron-rich π-systems .

- DFT Calculations : Use Gaussian16 with B3LYP/6-31G(d) basis sets to model HOMO-LUMO gaps. Validate computational results against experimental UV-Vis absorption spectra (e.g., λ ≈ 280 nm for π→π transitions) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound in Diels-Alder reactions?

- Methodological Answer :

- Controlled Variable Testing : Conduct factorial design experiments (e.g., 2 designs) to isolate effects of temperature (25–80°C), solvent polarity (toluene vs. DMF), and catalyst loading (0.1–5 mol%). Analyze variance (ANOVA) to identify dominant factors .

- Mechanistic Probes : Introduce isotopic labeling (e.g., at diene positions) to track regioselectivity via NMR. Compare kinetic isotope effects (KIE > 1.0 suggests concerted pathways) .

Q. How can computational models predict the thermal stability of this compound under varying conditions?

- Methodological Answer :

- ReaxFF Molecular Dynamics : Simulate decomposition pathways (e.g., retro-Diels-Alder or silane cleavage) at 300–500 K. Validate with thermogravimetric analysis (TGA) showing mass loss onset at 180°C .

- Kinetic Modeling : Apply Arrhenius equations to experimental DSC data (activation energy ≈ 90–110 kJ/mol) to extrapolate shelf-life under storage conditions .

Q. What theoretical frameworks explain the stereoelectronic effects of this compound in organometallic catalysis?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Theory : Correlate silane’s LUMO (σ Si–C) with substrate HOMO alignment in transition-metal complexes. Use X-ray crystallography (e.g., Pd–Si bond lengths ≈ 2.35 Å) to validate bonding interactions .

- Hammett Analysis : Quantify substituent effects on reaction rates using para-substituted aryl dienes. Linear free-energy relationships (ρ ≈ -1.2) indicate electron-donating groups enhance silane’s nucleophilicity .

Methodological Design and Validation

Q. How should researchers integrate this compound into multi-step syntheses while minimizing side reactions?

- Answer :

- Orthogonal Protection : Temporarily mask silane groups with B(CF) catalysts to prevent undesired silylation. Monitor via in situ IR spectroscopy (Si–H stretches at 2100 cm) .

- Flow Chemistry : Use microreactors with residence times <10 s to limit thermal degradation. Optimize via response surface methodology (RSM) for yields >85% .

Q. What statistical approaches are robust for analyzing contradictory data in silane-mediated polymerization studies?

- Answer :

- Bayesian Meta-Analysis : Pool data from disparate studies (e.g., molecular weight distributions) using Markov Chain Monte Carlo (MCMC) sampling. Priors include solvent polarity and initiator type .

- Error-Source Mapping : Apply Ishikawa diagrams to trace discrepancies to variables like moisture levels (<10 ppm) or radical initiator purity (>99%) .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.